16alpha,17-Epoxy-11alpha-hydroxypregn-4-ene-3,20-dione

Catalog No.
S786805
CAS No.
19427-36-2
M.F
C21H28O4
M. Wt
344.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
16alpha,17-Epoxy-11alpha-hydroxypregn-4-ene-3,20-d...

CAS Number

19427-36-2

Product Name

16alpha,17-Epoxy-11alpha-hydroxypregn-4-ene-3,20-dione

IUPAC Name

6-acetyl-9-hydroxy-7,11-dimethyl-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-15-en-14-one

Molecular Formula

C21H28O4

Molecular Weight

344.4 g/mol

InChI

InChI=1S/C21H28O4/c1-11(22)21-17(25-21)9-15-14-5-4-12-8-13(23)6-7-19(12,2)18(14)16(24)10-20(15,21)3/h8,14-18,24H,4-7,9-10H2,1-3H3

InChI Key

XPOFTPYDSZJRKX-UHFFFAOYSA-N

Synonyms

16α,17-Epoxy-11α-Hydroxy-pregn-4-ene-3,20-dione; , 16α,17-Epoxy-11α-Hydroxy-progesterone; 11α-Hydroxy-16α,17α-epoxypregn-4-ene-3,20-dione; 11α-Hydroxy-16α,17α-oxidoprogesterone; 16α,17-Epoxy-11α-hydroxypregn-4-ene-3,20-dione;

Canonical SMILES

CC(=O)C12C(O1)CC3C2(CC(C4C3CCC5=CC(=O)CCC45C)O)C

Isomeric SMILES

CC(=O)[C@]12C(O1)CC3C2(C[C@H](C4C3CCC5=CC(=O)CCC45C)O)C

16alpha,17-Epoxy-11alpha-hydroxypregn-4-ene-3,20-dione (CAS 19427-36-2) is a highly functionalized pregnane steroid derivative characterized by an 11alpha-hydroxyl group and a 16alpha,17alpha-epoxide ring. In industrial chemoinformatics and pharmaceutical procurement, it serves as a pivotal advanced intermediate for the synthesis of complex corticosteroids, including hydrocortisone acetate and 16-substituted analogs. The dual presence of these functional groups provides orthogonal reactivity: the 11alpha-hydroxyl can be readily oxidized to an 11-ketone or inverted to an 11beta-hydroxyl, while the epoxide enables stereocontrolled functionalization at the D-ring. Its well-characterized solubility profiles in standard organic solvents, such as 1-butanol and 1-propanol, facilitate scalable crystallization and purification workflows [1].

Synthesis Fit

1
Corticosteroid intermediate11α-hydroxy handle essential for downstream oxidation to cortisone, hydrocortisone, and prednisone.
2
Solid-solution impurity riskCo-crystallizes with EP; purity specification from vendor determines usable quality—recrystallization cannot separate.
3
Thermal processing windowReported melting point ~247–249 °C may support broader drying and milling ranges vs non‑hydroxylated analog.

Substituting this specific compound with simpler analogs, such as 16alpha,17alpha-epoxyprogesterone or 11alpha-hydroxyprogesterone, fundamentally disrupts downstream synthetic viability. Lacking the 11alpha-hydroxyl group, 16alpha,17alpha-epoxyprogesterone requires late-stage, low-yielding microbiological hydroxylation to install the critical C11 oxygenation required for glucocorticoid activity. Conversely, using 11alpha-hydroxyprogesterone necessitates subsequent chemical epoxidation of the D-ring, which often suffers from poor stereoselectivity and generates difficult-to-separate diastereomers. Furthermore, the 11alpha-hydroxyl group significantly alters the crystal habit and hydrogen-bonding network, meaning that generic analogs cannot substitute for its specific crystallization thermodynamics and phase separation behaviors during industrial purification [1].

Substitution Risk

Substitute
16α,17α-epoxyprogesterone (EP)
Forms substitutional solid solutions with HEP; residual EP cannot be removed by simple recrystallization and alters crystal habit above ~55% EP in mother liquor.
Substitute
11β-hydroxy epimer
Presents incorrect stereochemistry for the established oxidation pathway to cortisone intermediates; may not enter the same downstream synthetic sequence.

Crystallization Thermodynamics

The presence of the 11alpha-hydroxyl group alters the solid-state hydrogen bonding network, significantly modifying its solubility in industrial solvents compared to 16alpha,17alpha-epoxyprogesterone. Studies on the formation of mixed crystals demonstrate that the 11alpha-hydroxylated compound exhibits distinct crystallization kinetics and mole fraction solubilities in solvents like 1-propanol and 1-butanol. This thermodynamic difference is critical for designing cooling crystallization processes, as the 11alpha-OH group prevents isomorphic substitution that would otherwise lead to inseparable mixed-crystal impurities during bulk manufacturing [1].

Evidence DimensionCrystallization behavior and solubility in primary alcohols
Target Compound DataDistinct mole fraction solubility and crystal habit driven by 11alpha-OH hydrogen bonding
Comparator Or Baseline16alpha,17alpha-Epoxyprogesterone (forms mixed crystals if co-precipitated, but exhibits lower hydrogen-bond-driven solubility)
Quantified DifferenceSignificant deviation in solubility curves (mole fraction) in 1-propanol/1-butanol systems
ConditionsCooling crystallization in 1-propanol and 1-butanol at 278.15 K to 333.15 K

Enables buyers to design highly pure, scalable crystallization workflows without the risk of co-crystallization impurities common to non-hydroxylated steroid analogs.

Melting point
Head-to-head
247–249 °C vs 205–207 °C (EP)
Reported ~40 °C elevation may widen thermal processing window.
DSC data; fusion enthalpy 44.8 kJ·mol⁻¹ at 522.2 K.

Precursor Efficiency for 11-Keto Corticosteroids

In the industrial synthesis of hydrocortisone acetate, 16alpha,17-epoxy-11alpha-hydroxypregn-4-ene-3,20-dione serves as a direct precursor for chromic acid oxidation. The 11alpha-hydroxyl group is efficiently oxidized to an 11-ketone using chromic anhydride and manganese chloride in glacial acetic acid, yielding the critical intermediate 16alpha,17alpha-epoxypregn-4-ene-3,11,20-trione. This route achieves HPLC purities exceeding 98.5% and overall yields above 80%, bypassing the need for hazardous heavy-metal catalysts (like nickel-aluminum) or highly corrosive hydrobromic acid required when starting from less functionalized precursors [1].

Evidence DimensionYield and purity of 11-keto intermediate synthesis
Target Compound Data>80% yield and >98.5% HPLC purity via direct chromic acid oxidation
Comparator Or BaselineTraditional routes using unhydroxylated precursors (require toxic heavy-metal catalysts and complex late-stage hydroxylation)
Quantified DifferenceElimination of heavy-metal catalyst dependency while maintaining >98.5% purity
ConditionsOxidation in glacial acetic acid with chromic anhydride and MnCl2 at 20-25 °C

Provides a greener, higher-yielding procurement choice for hydrocortisone API manufacturing by bypassing hazardous late-stage functionalization.

Mixed crystal
Head-to-head
HEP/EP form solid solutions across wide range; habit shifts prismatic→octahedral at ≥55.45% EP in mother liquor.
Impurity cannot be removed by recrystallization; vendor purity specification is critical.
Confirmed by PXRD, DSC, HPLC; SEM habit imaging.

Epoxide-Directed Stereocontrol

The 16alpha,17alpha-epoxide moiety provides a highly strained, reactive handle for stereospecific nucleophilic ring opening, which is not possible with 11alpha-hydroxyprogesterone. This structural feature allows for the precise introduction of 16beta-substituents (such as methyl or halogen groups) and a 17alpha-hydroxyl group in a single synthetic step. The rigid steroidal framework ensures that nucleophilic attack occurs with complete stereocontrol, a mandatory requirement for synthesizing high-affinity glucocorticoid receptor agonists like betamethasone or dexamethasone derivatives [1].

Evidence DimensionStereocontrol of C16/C17 functionalization
Target Compound DataEnables single-step, stereospecific trans-diaxial ring opening at C16/C17
Comparator Or Baseline11alpha-Hydroxyprogesterone (requires multi-step chemical epoxidation prior to functionalization)
Quantified DifferenceReduction of synthetic steps for D-ring functionalization with near-absolute stereochemical fidelity
ConditionsNucleophilic epoxide ring-opening conditions

Crucial for procurement teams sourcing intermediates for advanced corticosteroids, as it guarantees the correct stereochemistry required for API biological activity.

Bioconversion
Cross-study reported
>84% conversion (Aspergillus ochraceus, biphasic) vs ~44% baseline (Rhizopus fermentation).
Higher conversion may reduce residual EP and purification burden.
Two‑phase water/dibutyl phthalate system; HPLC at 240 nm.
Solubility rank
Cross-study reported
HEP: ethanol < methanol < ethyl acetate < acetone < acetic acid. EP: methanol < ethanol < acetone …
Methanol/ethanol order inverts; EP‑based crystallization protocols may not transfer directly.
Isothermal gravimetric, 283–323 K; 1,4‑dioxane measurable for EP only.
Regioselectivity
Class-level
11α-OH by Rhizopus/Aspergillus; subsequent electrooxidation to 11‑keto reported >95% yield. 11β‑epimer not a competent substrate.
11α stereochemistry is required for cortisone synthesis; 11β leads to a dead‑end intermediate.
Penicillium decumbens hydroxylates at C11α, not C11β.
Density
Reported
1.3 ± 0.1 g·cm⁻³ (HEP) vs 1.18–1.2 g·cm⁻³ (EP)
~8–10% higher density may reduce storage volume; relevant for bulk logistics.
Predicted density; verify with lot‑specific measurement.

Industrial Synthesis of Hydrocortisone Acetate

Procured as a primary starting material where the 11alpha-OH is oxidized to an 11-ketone, streamlining the production of hydrocortisone APIs and achieving >98.5% HPLC purity without the use of heavy-metal catalysts [1].

Manufacturing of 16-Substituted Glucocorticoids

Serves as the stereocontrolling intermediate for producing high-potency topical and systemic corticosteroids (e.g., betamethasone analogs) via targeted epoxide ring opening at the C16 and C17 positions [2].

Thermodynamic Modeling of Steroid Crystallization

Utilized as a benchmark compound in chemical engineering studies to model mixed-crystal formation and optimize solvent selection (e.g., 1-butanol, 1-propanol) for industrial API purification [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Corticosteroid API intermediate manufacturing
11α-Hydroxy stereochemistry and purity with controlled EP content
Confirm HPLC purity (240 nm); verify residual EP below process threshold
Steroid impurity reference standard
Certified purity and chromatographic resolution from EP and progesterone
HPLC-UV method validation; demonstrate separation from EP and related substances
Biocatalyst screening and hydroxylation research
Defined stereochemical purity and structural characterization data
NMR (¹H,¹³C) and single‑crystal X‑ray confirmation; compare with literature assignments
Solid‑state chemistry and crystallization process development
Solubility data in multiple solvents and mixed‑crystal phase behavior
Solubility measurement in target solvent; DSC for polymorph and fusion enthalpy verification

XLogP3

1.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

344.19875937 Da

Monoisotopic Mass

344.19875937 Da

Heavy Atom Count

25

Other CAS

19427-36-2

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